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Compound of Interest

Compound Name: Methyl 4-aminobutanoate

Cat. No.: B1217889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) and Nuclear

Magnetic Resonance (NMR) spectroscopic analysis of Methyl 4-aminobutanoate. The

hydrochloride salt of this compound is commonly used for its stability and ease of handling.[1]

The data and protocols presented herein are essential for the structural elucidation and quality

control of this versatile building block in organic synthesis and pharmaceutical development.

Introduction
Methyl 4-aminobutanoate, the methyl ester of gamma-aminobutyric acid (GABA), is a key

intermediate in the synthesis of various pharmaceutical compounds.[2] Accurate and reliable

analytical methods are crucial to confirm its identity and purity. FTIR and NMR spectroscopy

are powerful, non-destructive techniques that provide detailed information about the molecular

structure and functional groups present in the sample.

Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for Methyl 4-
aminobutanoate hydrochloride.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl 4-aminobutanoate hydrochloride displays characteristic

absorption bands corresponding to its functional groups. The presence of the hydrochloride salt
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significantly influences the N-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Assignment Functional Group

~3400-2800 N-H stretch (broad) Ammonium salt (-NH₃⁺)

~2950 C-H stretch (aliphatic) Methylene and Methyl groups

~1735 C=O stretch Ester

~1600 N-H bend (asymmetric) Ammonium salt (-NH₃⁺)

~1500 N-H bend (symmetric) Ammonium salt (-NH₃⁺)

~1200 C-O stretch Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. The spectra are typically recorded in a deuterated solvent, such as D₂O or

DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 4-aminobutanoate hydrochloride in D₂O shows four

distinct signals.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.46 singlet 3H - -O-CH₃

2.79 triplet 2H 7.6 -CH₂-NH₃⁺

2.28 triplet 2H 7.3 -CH₂-C=O

1.77-1.67 multiplet 2H - -CH₂-CH₂-CH₂-

¹³C NMR Spectroscopy
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The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

~174 C=O (Ester)

~52 -O-CH₃

~39 -CH₂-NH₃⁺

~30 -CH₂-C=O

~22 -CH₂-CH₂-CH₂-

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Methyl 4-aminobutanoate
hydrochloride are provided below.

FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method)

Grinding: Thoroughly grind 1-2 mg of the Methyl 4-aminobutanoate hydrochloride sample

with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the mixture to a pellet die and press it under hydraulic pressure to

form a thin, transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Acquire the FTIR spectrum of the sample from 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹.
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Data Processing: Perform a background subtraction to obtain the final absorbance or

transmittance spectrum.

NMR Spectroscopy Protocol
Sample Preparation

Dissolution: Dissolve 5-10 mg of Methyl 4-aminobutanoate hydrochloride in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR

tube.

Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and

the solution is homogeneous.

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition (¹H and ¹³C NMR)

Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the

deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse

angle, acquisition time, relaxation delay).

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, using

an adequate number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak or an internal standard (e.g., TMS).

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
4-aminobutanoate.
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Spectroscopic Analysis Workflow

This application note provides a comprehensive overview of the FTIR and NMR analysis of

Methyl 4-aminobutanoate, offering valuable data and protocols for researchers in the field.

Adherence to these methodologies will ensure accurate and reproducible results for the

characterization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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